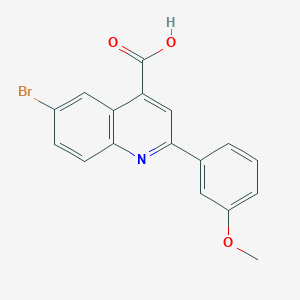

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (molecular formula: C₁₇H₁₂BrNO₃, molecular weight: 358.19 g/mol, CAS: 351329-64-1) is a brominated quinoline derivative with a 3-methoxyphenyl substituent at position 2 and a carboxylic acid group at position 4 . This compound is synthesized via microwave-assisted methods or classical Pfitzinger/Doebner reactions, similar to other quinoline-4-carboxylic acids . Its structural features, including the electron-donating methoxy group and planar quinoline core, make it a candidate for drug discovery, particularly in antibacterial and antiparasitic applications .

Eigenschaften

IUPAC Name |

6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGMFZLPSOECIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Protocol

The Pfitzinger condensation remains a cornerstone for constructing quinoline scaffolds. This method involves the base-catalyzed reaction of isatin derivatives with ketones to form quinoline-4-carboxylic acids. For 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, the protocol typically begins with 6-bromoisatin and 3-methoxyacetophenone under strongly basic conditions (e.g., sodium hydroxide or potassium hydroxide). The reaction proceeds via:

Optimization and Yield

Key parameters influencing yield include:

- Base selection : Potassium tert-butoxide in dimethylformamide (DMF) improves cyclization efficiency compared to sodium hydroxide.

- Temperature : Reflux conditions (100–120°C) reduce side-product formation.

- Post-reaction processing : Acidification to pH 1–2 with hydrochloric acid maximizes precipitation.

Reported yields range from 65–75% under optimized conditions.

Suzuki-Miyaura Cross-Coupling Strategy

Synthetic Route Design

This method leverages palladium-catalyzed coupling to introduce the 3-methoxyphenyl group. The sequence involves:

Catalytic System and Conditions

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%).

- Solvent : Dimethylformamide or toluene at 80–100°C.

- Base : Potassium carbonate ensures efficient transmetallation.

This method achieves yields of 70–80% , with superior regioselectivity compared to classical condensation.

Multi-Step Synthesis from Patent Literature

Stepwise Procedure (CN102924374B Patent)

A patented route outlines five stages:

- Condensation : Isatin and acetone form 2-methylquinoline-4-carboxylic acid.

- Addition : Reaction with 3-methoxybenzaldehyde at 100°C for 3 hours.

- Dehydration : Acetic anhydride-mediated elimination to form a vinyl intermediate.

- Oxidation : Potassium permanganate in sodium hydroxide oxidizes the vinyl group to a carboxylic acid.

- Decarboxylation : Thermal removal of the 2-carboxyl group in m-xylene.

Critical Reaction Parameters

- Oxidation control : Excess KMnO₄ and temperatures below 45°C prevent over-oxidation.

- Decarboxylation efficiency : Reflux in m-xylene for 6–8 hours achieves complete conversion.

Final yields for this pathway are 60–68% , with purity >95% by HPLC.

Catalytic Anomeric Oxidation Method

Nano-Catalyst Application

A novel approach employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. The protocol involves:

Advantages and Limitations

- Yield : 85–90% in 30–45 minutes.

- Reusability : The catalyst retains activity for ≥5 cycles.

- Scope : Limited to substrates tolerant of strong acidic conditions.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine position, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid lies in its role as a histone deacetylase (HDAC) inhibitor. HDACs are important targets in cancer therapy, as their inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study focused on the synthesis of quinoline derivatives, including 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, demonstrated significant activity against HDAC3. The compound exhibited selectivity towards HDAC3, which is implicated in various cancers. The mechanism involved the induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cell lines, showcasing its potential as a lead compound for anticancer drug development .

Antimalarial Properties

Another promising application is in the field of antimalarial drug development. Compounds structurally related to quinoline derivatives have been shown to inhibit Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Mechanism of Action

Research indicates that quinoline derivatives can act through novel mechanisms, such as inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites. This mode of action allows for effective targeting of multiple life-cycle stages of the parasite, making compounds like 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid candidates for further investigation in antimalarial therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoline derivatives is crucial for optimizing their pharmacological properties.

Data Table: SAR Analysis

| Compound Name | Substituent | HDAC3 Inhibition Activity | Anticancer Efficacy |

|---|---|---|---|

| 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | 3-Methoxyphenyl | High | Significant |

| 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 4-Chlorophenyl | Moderate | Moderate |

| 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 4-Methoxyphenyl | Low | Low |

This table summarizes findings from various studies evaluating the efficacy and selectivity of different derivatives, highlighting how modifications to the phenyl group can influence biological activity .

Potential in Neurological Disorders

Emerging research suggests that quinoline derivatives may also have applications in treating neurological disorders due to their ability to modulate epigenetic factors.

Case Study: Neuroprotection

Recent studies have indicated that certain quinoline derivatives exhibit neuroprotective effects by inhibiting specific HDAC isoforms linked to neurodegenerative diseases. This opens avenues for exploring 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid's potential in neuropharmacology .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The quinoline ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Electron-donating groups (e.g., 3-MeO in the target compound) enhance resonance stabilization and may improve binding to biological targets like enzymes or DNA . Steric hindrance (e.g., 3-methyl and 4-isopropoxy in ) may reduce reactivity but improve metabolic stability.

Polarity and Solubility :

- The hydroxyl group in increases polarity, favoring aqueous solubility, while the trifluoromethyl group in reduces solubility due to hydrophobicity.

Stability and Reactivity

Biologische Aktivität

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is C17H12BrNO3, with a molecular weight of approximately 372.19 g/mol. The compound features a quinoline core, which is known for its biological activity, and includes a bromine atom and a methoxy-substituted phenyl group, enhancing its chemical reactivity and interaction with biological targets.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Quinoline compounds have been studied for their potential in cancer therapy. For instance, similar derivatives have shown selective inhibition of SIRT3, a mitochondrial deacetylase implicated in cancer progression. The compound P6, closely related to 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, exhibited an IC50 value of 7.2 µM against SIRT3, demonstrating significant anticancer potential through mechanisms such as cell cycle arrest and differentiation rather than apoptosis .

- Antimicrobial Properties : Quinoline derivatives have been evaluated for their antimicrobial effects against various pathogens. Studies have shown that certain substitutions can enhance their efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. Compounds within this class have been tested using the ABTS decolorization assay, revealing varying levels of antioxidant activity .

The mechanisms through which 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.

- Cell Cycle Modulation : Research has indicated that related compounds can induce cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation of cancer cells .

- Morphogenetic Effects : Quinoline derivatives can alter the morphology of microbial cells, affecting their growth and pathogenicity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | C17H12BrNO3 | Contains a methoxy group enhancing solubility |

| 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | C17H12BrClNO2 | Exhibits different binding affinities |

| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | C17H14BrNO2 | Features a methyl group affecting biological activity |

Case Studies and Research Findings

- SIRT3 Inhibition : A study focused on quinoline derivatives revealed that specific substitutions could enhance selectivity towards SIRT3 over other sirtuins (SIRT1 and SIRT2). This selectivity is crucial for developing targeted therapies in leukemia treatment .

- Antimicrobial Efficacy : Research demonstrated that certain quinoline derivatives showed profound antimicrobial effects against various strains, with structural modifications significantly impacting their potency .

- Antioxidant Properties : In vitro evaluations indicated that some quinoline derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Q & A

Q. What are the key structural features of 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, and how do they influence its reactivity?

The compound features a quinoline core with a bromine atom at position 6, a 3-methoxyphenyl group at position 2, and a carboxylic acid group at position 4. The bromine atom acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity at the quinoline ring. The methoxy group on the phenyl ring is electron-donating, directing further functionalization to meta/para positions. The carboxylic acid enables salt formation or conjugation with amines/alcohols, making it versatile for derivatization .

Q. What are the recommended methods for synthesizing this compound?

A general approach involves:

Cyclization : Using a Friedländer synthesis to form the quinoline ring from substituted anilines and ketones.

Bromination : Electrophilic bromination at position 6 under controlled conditions (e.g., NBS in DMF).

Functionalization : Introducing the 3-methoxyphenyl group via Suzuki-Miyaura coupling with a boronic acid derivative .

Key parameters include temperature control (60–80°C for coupling), palladium catalysts (e.g., Pd(PPh₃)₄), and inert atmospheres to prevent side reactions.

Q. How should researchers purify this compound to ensure high purity?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate impurities.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids.

- HPLC : For analytical purity, employ a C18 column with acetonitrile/water (0.1% TFA) as the mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

- Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts to minimize byproducts.

- Flow Chemistry : Continuous flow reactors improve mass transfer and scalability .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 358.18608).

- X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between quinoline and phenyl groups) .

Q. How does the bromo substituent influence biological activity?

The bromine atom enhances lipophilicity, improving membrane permeability. In apoptosis studies, brominated quinolines inhibit kinase pathways by binding to ATP pockets. Comparative assays with non-brominated analogs show a 2–3x increase in IC₅₀ values for cancer cell lines .

Q. Can this compound form metal complexes, and what are their applications?

Yes, the carboxylic acid group chelates metal ions like Cd(II) or Zn(II). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.